molecular formula C24H36Cl2N2O3 B2888205 1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1052418-54-8

1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2888205
CAS No.: 1052418-54-8
M. Wt: 471.46
InChI Key: BIFVWVAVTITHKH-UHFFFAOYSA-N
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Description

The compound 1-(4-tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic molecule featuring a propan-2-ol backbone substituted with two pharmacologically relevant moieties:

  • 4-tert-butylphenoxy group: A bulky, lipophilic substituent that enhances membrane permeability but may reduce aqueous solubility.
  • 4-(4-methoxyphenyl)piperazinyl group: A piperazine ring linked to a 4-methoxyphenyl group, which contributes to receptor binding via electron-donating methoxy effects and hydrogen bonding.

The dihydrochloride salt formation improves solubility and bioavailability, a common strategy for basic nitrogen-containing compounds.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-24(2,3)19-5-9-23(10-6-19)29-18-21(27)17-25-13-15-26(16-14-25)20-7-11-22(28-4)12-8-20;;/h5-12,21,27H,13-18H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFVWVAVTITHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, particularly in the modulation of neurotransmitter systems.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H30Cl2N2O3
  • Molecular Weight : 445.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. It has been shown to act as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors, which play a crucial role in the modulation of serotonin release and signaling pathways .

Proposed Mechanism:

  • Serotonin Receptor Interaction : The compound binds to serotonin receptors, inhibiting their activity and thereby modulating serotonin levels in the synaptic cleft.
  • Neurotransmitter Modulation : By affecting serotonin pathways, it may influence mood, anxiety, and other neuropsychological conditions.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
5-HT1A Antagonism Inhibits serotonin receptor activity, potentially reducing anxiety and depressive symptoms
Antidepressant Potential Exhibits properties that may contribute to antidepressant effects
Neuroprotective Effects May protect against neurodegenerative processes via modulation of neurotransmitter systems

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of similar piperazine derivatives and their implications in treating various psychiatric disorders:

  • Study on Serotonin Modulation :
    • A study highlighted the role of 5-HT1A antagonists in modulating serotonin release in the dorsal raphe nucleus, suggesting potential applications for managing mood disorders .
  • Neuroprotective Properties :
    • Research indicates that compounds with similar structural motifs can exhibit neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the propan-2-ol core with variations in phenoxy and piperazinyl substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS/Ref.) Phenoxy Substituent Piperazinyl Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-tert-butylphenoxy 4-(4-methoxyphenyl) ~495 (estimated) High lipophilicity (tert-butyl); moderate solubility (dihydrochloride).
1-(4-Methoxyphenoxy)-3-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]propan-2-ol hydrochloride (1179452-11-9) 4-methoxyphenoxy 3-(trifluoromethyl)phenyl 446.9 Trifluoromethyl enhances metabolic stability and electronegativity; lower molecular weight improves diffusion.
1-(4-Chloro-3-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-chloro-3-methylphenoxy 4-fluorophenyl ~450 (estimated) Chloro and methyl groups increase steric hindrance; fluorine improves receptor affinity.
1-[4-(2-hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-isopropylphenoxy)propan-2-ol dihydrochloride 5-methyl-2-isopropylphenoxy 4-(2-hydroxyethyl) 409.4 Hydroxyethyl increases hydrophilicity; isopropylphenoxy enhances lipophilicity.
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride (54414-74-3) 2-methoxyphenoxy 4-benzyl 429.4 Benzyl group may improve CNS penetration; ortho-methoxy reduces steric bulk.

Key Insights:

Phenoxy Substituent Effects: tert-butyl (target compound): Maximizes lipophilicity but may limit solubility. Chloro/methyl (CAS 1095545-66-6): Introduces steric and electronic effects, possibly altering selectivity .

Piperazinyl Substituent Effects: 4-methoxyphenyl (target compound): Balances electron-donating effects and moderate bulk. Fluorophenyl (CAS 1095545-66-6): Fluorine’s electronegativity may enhance binding to amine receptors .

Salt Forms: All analogs use dihydrochloride/hydrochloride salts to improve solubility. The target compound’s dihydrochloride form likely offers better dissolution than mono-salts .

Molecular Weight Trends :

  • Lower molecular weight analogs (e.g., 409.4 g/mol ) may exhibit faster diffusion rates, while bulkier compounds (e.g., target compound) could have prolonged receptor interactions due to slower dissociation.

Research Findings and Implications

  • Synthetic Routes : describes piperazine derivatization using thionyl chloride and dichloromethane, a method applicable to the target compound’s synthesis .
  • Bioactivity Predictions : Piperazine derivatives with fluorinated or methoxy groups (e.g., CAS 1179452-11-9 ) often show CNS activity, suggesting the target compound may share similar pharmacological profiles.

Preparation Methods

Reductive Amination for Propanolamine Backbone Formation

The propanolamine core of the compound is often synthesized via reductive amination , a method highlighted in dopamine receptor agonist research. This approach involves the condensation of 1-(4-methoxyphenoxy)propan-2-one with a primary amine, followed by reduction using sodium cyanoborohydride or hydrogenation. For instance, in analogous syntheses, carboxamide fragments are reacted with ketones under reflux in methanol, yielding secondary amines after catalytic hydrogenation.

Key parameters include:

  • Molar ratios : A 1:1 ratio of ketone to amine precursor ensures minimal side products.
  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere (1–3 atm).
  • Solvents : Methanol or ethanol for optimal solubility and reaction kinetics.

Post-reduction, the intermediate alcohol is isolated via solvent evaporation and purified through recrystallization using ethyl acetate/hexane mixtures.

Piperazine Functionalization Strategies

The 4-methoxyphenylpiperazine moiety is introduced through N-alkylation or N-acylation of piperazine derivatives. A patent describing N-tert-butoxycarbonylpiperazine synthesis provides insights into selective nitrogen protection, a critical step to avoid di-alkylation.

Benzyl Protection and Alkylation

  • Protection : Piperazine is treated with benzyl chloride under reflux to mono-protect one nitrogen, preventing over-alkylation.
  • Alkylation : The protected piperazine reacts with 1-chloro-3-(4-tert-butylphenoxy)propan-2-ol in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours.
  • Deprotection : Hydrogenolysis using Pd/C and H₂ gas removes the benzyl group, yielding the secondary amine.

This method achieves >90% yield when molar ratios are tightly controlled (Table 1).

Table 1: Reaction Conditions for Piperazine Alkylation
Parameter Optimal Value Impact on Yield
Piperazine:Benzyl Cl 1:1.1 Prevents di-protection
Solvent Acetonitrile Enhances nucleophilicity
Temperature 80°C Accelerates SN2 mechanism
Reaction Time 12 hours Ensures completion

Ether Linkage via Mitsunobu Reaction

The 4-tert-butylphenoxy group is introduced using a Mitsunobu reaction , which couples alcohols with phenols under mild conditions. For this compound, 3-chloropropan-2-ol reacts with 4-tert-butylphenol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

Critical considerations:

  • Stoichiometry : A 1:1.2 ratio of alcohol to phenol maximizes ether formation.
  • Temperature : Reactions proceed at 0°C to room temperature to avoid side reactions.
  • Workup : The byproduct triphenylphosphine oxide is removed via filtration, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Final Assembly and Dihydrochloride Salt Formation

The propanolamine and piperazine intermediates are coupled via nucleophilic substitution (Figure 1). The hydroxyl group of the propanolamine is converted to a leaving group (e.g., mesylate or tosylate), which reacts with the piperazine nitrogen in dimethylformamide (DMF) at 60°C.

Salt Formation :

  • The free base is dissolved in anhydrous ethanol.
  • Hydrochloric acid (2.0 equiv) is added dropwise at 0°C.
  • The dihydrochloride salt precipitates and is isolated via filtration, yielding a crystalline solid.

Comparative Analysis of Synthetic Routes

Table 2: Cost and Yield Comparison of Methods
Method Total Yield (%) Cost (USD/kg) Key Advantage
Reductive Amination 78 1,200 High regioselectivity
Piperazine Alkylation 92 950 Scalable protection
Mitsunobu Reaction 85 1,500 Mild conditions

The alkylation route offers the best balance of cost and yield, while the Mitsunobu method is preferable for sensitive substrates.

Challenges and Optimization Opportunities

  • Impurity Control : Di-alkylated piperazine byproducts are minimized using stoichiometric benzyl protection.
  • Crystallization : The dihydrochloride salt is recrystallized from ethanol/ether mixtures to achieve >99.5% purity.
  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) in Mitsunobu reactions reduces environmental impact.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing the compound with high purity?

The synthesis involves multi-step organic reactions, including:

  • Piperazine ring formation : Alkylation of secondary amines under controlled pH (e.g., using K2_2CO3_3) to avoid side reactions .
  • Ether linkage : Nucleophilic substitution between a phenoxide ion and a chlorinated propanol intermediate, requiring anhydrous conditions and precise temperature control (60–80°C) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .
    Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of piperazine derivative to phenoxy precursor) to maximize yield (>75%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, methoxy resonance at δ ~3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 469.4) and detect isotopic patterns consistent with chlorine atoms .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., 95% purity with retention time matching reference standards) .

Advanced: How to design a robust pharmacological assay to evaluate the compound’s CNS receptor binding affinity?

  • Receptor Selection : Prioritize serotonin (5-HT1A_{1A}) and adrenergic (α1_1) receptors based on structural analogs’ activity .
  • Experimental Setup :
    • Radioligand Binding Assays : Use [3^3H]-8-OH-DPAT for 5-HT1A_{1A} or [3^3H]-prazosin for α1_1, with non-specific binding controls (e.g., 10 µM serotonin) .
    • Dose-Response Curves : Test 6–8 concentrations (1 nM–10 µM) in triplicate to calculate IC50_{50} and Ki_i values .
  • Data Validation : Compare results with positive controls (e.g., buspirone for 5-HT1A_{1A}) and account for batch-to-batch variability via inter-day replicates .

Advanced: What methodologies resolve discrepancies in reported pharmacological efficacy across studies?

  • Source Analysis : Compare assay conditions (e.g., buffer pH, temperature) and cell lines (e.g., CHO vs. HEK293 expressing receptors) that may alter ligand-receptor kinetics .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS to assess if rapid degradation explains low in vivo activity .
  • Structural Reanalysis : Use X-ray crystallography (SHELX suite) to confirm stereochemistry, as racemic mixtures in synthesis could lead to conflicting results .

Advanced: How to determine the compound’s crystal structure and assess its implications for drug design?

  • Crystallization : Slow evaporation from DMSO/water (7:3) to obtain single crystals .
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) and SHELXT for phase solution, refining with SHELXL to R1_1 < 0.05 .
  • Analysis : Identify hydrogen bonds between the protonated piperazine N–H and chloride ions, and assess tert-butyl group steric effects on molecular packing .

Advanced: What in vitro models best predict the compound’s blood-brain barrier (BBB) permeability?

  • PAMPA-BBB Assay : Use artificial lipid membranes (pH 7.4) to measure permeability (Pe) > 4.0 × 106^{-6} cm/s, indicating CNS penetration potential .
  • MDCK-MDR1 Cell Monolayers : Quantify apparent permeability (Papp_{app}) and efflux ratio (ER < 2.5 suggests minimal P-glycoprotein-mediated efflux) .
  • Validation : Compare with reference CNS drugs (e.g., clozapine) and adjust logP (target 2–4) via substituent modifications .

Advanced: How to address solubility challenges in aqueous formulations for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO + 20% Captisol® in saline to achieve >1 mg/mL solubility without precipitation .
  • Salt Form Optimization : Compare dihydrochloride vs. mesylate salts via phase-solubility studies (e.g., pH 4–7) .
  • Nanonization : Reduce particle size to <200 nm via wet milling, improving dissolution rate in gastric fluid .

Advanced: What computational approaches predict the compound’s ADMET properties?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding modes (e.g., 5-HT1A_{1A} docking with AutoDock Vina) to correlate with experimental IC50_{50} .
  • QSAR Models : Train on piperazine derivatives to estimate toxicity (e.g., hERG inhibition risk) and metabolic pathways (CYP3A4/2D6 substrates) .
  • In Silico BBB Penetration : Use SwissADME or admetSAR to prioritize analogs with optimal topological polar surface area (<70 Ų) .

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